molecular formula C12H14N6O2S2 B2841621 1,2-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034518-99-3

1,2-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2841621
CAS No.: 2034518-99-3
M. Wt: 338.4
InChI Key: DCDUYQLGXSSDAV-UHFFFAOYSA-N
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Description

1,2-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H14N6O2S2 and its molecular weight is 338.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research in the area of synthesis and structure-activity relationships of compounds containing sulfonamide, imidazoline, and triazole moieties has shown these compounds to be of significant interest due to their herbicidal, antibacterial, and various other biological activities. For instance, the design and synthesis of novel compounds incorporating these functional groups have led to the development of effective ALS (acetolactate synthase) inhibitors with potential applications in agriculture (Ren et al., 2000). Similarly, heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties, showcasing the versatility of these structures in medicinal chemistry (Azab et al., 2013).

Tautomeric Behavior and Molecular Conformation

The study of tautomeric behavior and molecular conformation is crucial in understanding the chemical and pharmaceutical properties of compounds. Sulfonamide derivatives, for example, have been investigated to identify their conformational or tautomeric forms, which are directly related to their pharmaceutical and biological activities. Spectroscopic methods, including infrared and nuclear magnetic resonance, have been employed to explore these aspects, providing insights into the design of more effective drug molecules (Erturk et al., 2016).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of compounds containing imidazole and triazole rings have been extensively studied. These compounds are known for their complex reactivity patterns, which can be harnessed for the creation of novel molecules with specific biological activities. Techniques such as the Bohlmann-Rahtz heteroannulation have been utilized to synthesize compounds like dimethyl sulfomycinamate, demonstrating the potential for developing new antibiotics and other therapeutic agents (Bagley et al., 2003).

Properties

IUPAC Name

1,2-dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S2/c1-9-14-11(8-17(9)2)22(19,20)13-6-10-7-18(16-15-10)12-4-3-5-21-12/h3-5,7-8,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDUYQLGXSSDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.